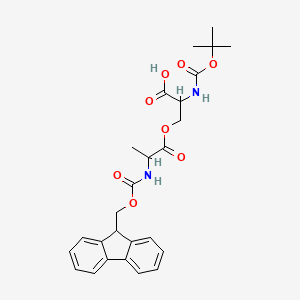
Boc-Ser(Ala-Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ser(Ala-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ala-Fmoc)-OH typically involves the protection of the serine amino group with a Boc group and the hydroxyl group with an Fmoc group. The process generally includes:
Protection of the Amino Group: The amino group of serine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of serine are reacted with Boc2O and Fmoc-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Ala-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Scientific Research Applications
Boc-Ser(Ala-Fmoc)-OH is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Helps in studying protein functions and interactions.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Boc-Ser(Ala-Fmoc)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Fmoc group protects the hydroxyl group. These protective groups are removed under specific conditions to allow the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: Lacks the Fmoc protection on the hydroxyl group.
Fmoc-Ser-OH: Lacks the Boc protection on the amino group.
Boc-Ala-OH: A derivative of alanine with only the Boc protection.
Uniqueness
Boc-Ser(Ala-Fmoc)-OH is unique due to its dual protection, which allows for selective deprotection and coupling reactions. This makes it highly versatile in peptide synthesis compared to compounds with single protective groups.
Properties
Molecular Formula |
C26H30N2O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30) |
InChI Key |
JNJCOUIAJPRCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















